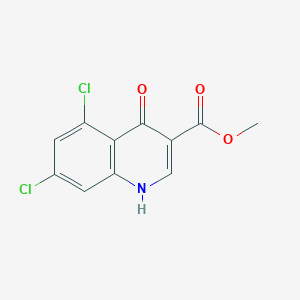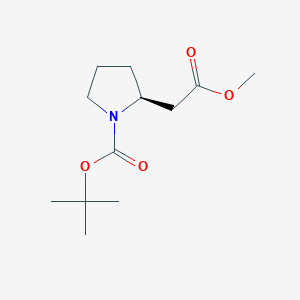
(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester
描述
(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a suitable catalyst, such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the ester or Boc protecting group, resulting in the formation of different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or ester moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学研究应用
(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of neurology and oncology.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
作用机制
The mechanism of action of (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester depends on its specific application and the target molecule it interacts with. Generally, the compound acts as a precursor or intermediate that undergoes further chemical transformations to exert its effects. The molecular targets and pathways involved vary based on the final product synthesized from this compound.
相似化合物的比较
Similar Compounds
- (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid
- (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-amine
- (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-alcohol
Comparison
- (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester is unique due to the presence of both a Boc protecting group and a methyl ester functional group, which provide specific reactivity and stability.
- Compared to its analogs, this compound offers distinct advantages in terms of synthetic versatility and ease of handling, making it a valuable intermediate in various chemical syntheses.
属性
IUPAC Name |
tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBAKVGAMQFLJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88790-37-8 | |
| Record name | tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
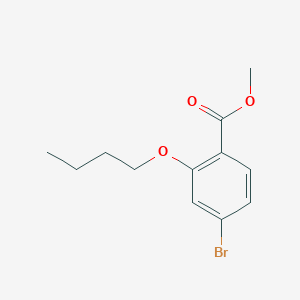
![Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-YL]-4-oxoquinoline-3-carboxylate](/img/structure/B7960498.png)
![[3-(Methoxycarbonyl)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B7960510.png)
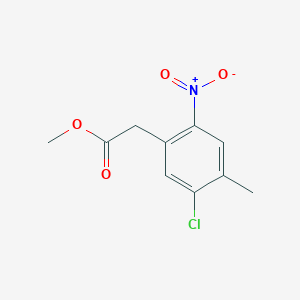
![Methyl (2S)-4-{[bis(4-methoxyphenyl)methyl]carbamoyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B7960523.png)
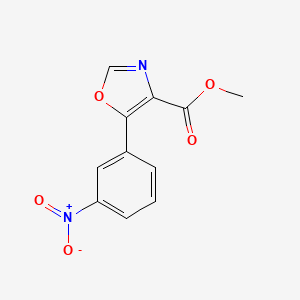
![Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate](/img/structure/B7960548.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(dimethylamino)hexanoate](/img/structure/B7960551.png)
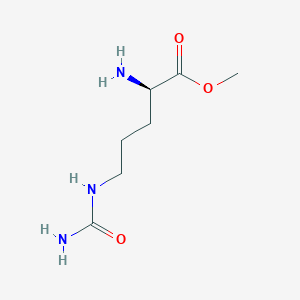
![Methyl 5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate](/img/structure/B7960567.png)
![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate](/img/structure/B7960574.png)
![Methyl 7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-2,5(13),6,8-tetraene-3-carboxylate](/img/structure/B7960576.png)
![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate](/img/structure/B7960584.png)
